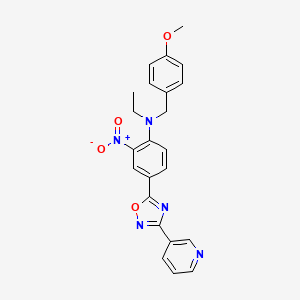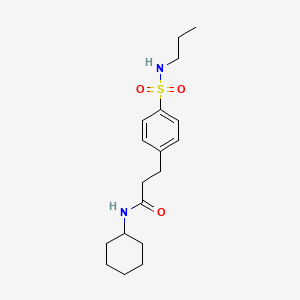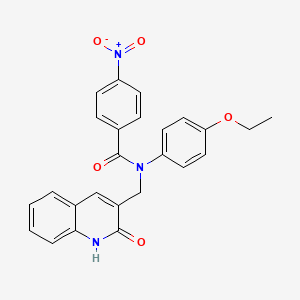
3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole, also known as EPO, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and biological research. EPO is a member of the oxadiazole family of compounds and is known for its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various biological processes. 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of certain molecules, such as prostaglandins.
Biochemical and Physiological Effects:
3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines, which are involved in the immune response. In vivo studies have shown that 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole can reduce the growth of tumors in animal models and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its unique chemical structure and properties, which make it a useful tool for studying various biological processes. 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its potential toxicity, which could limit its use in certain applications. Additionally, the mechanism of action of 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood, which could limit its potential as a drug candidate.
Direcciones Futuras
There are several future directions for the study of 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. One direction is the further optimization of its synthesis method to improve yields and purity. Another direction is the study of its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. Additionally, the study of 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole as a building block for the synthesis of novel materials with unique properties could lead to the development of new technologies and applications. Finally, the further elucidation of its mechanism of action could lead to a better understanding of the biological processes involved in various diseases.
Métodos De Síntesis
The synthesis of 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole involves a multistep process that starts with the condensation of 2-ethoxy-3-methoxybenzaldehyde and 3-aminopyridine to form 2-ethoxy-6-(3-methoxyphenyl)pyridin-3-amine. This intermediate compound is then reacted with ethyl chloroformate and sodium azide to form the final product, 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. The synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has potential applications in various fields of scientific research. In medicinal chemistry, 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In materials science, 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been used as a building block for the synthesis of novel materials with unique properties, such as luminescent and conductive properties. In biological research, 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been used as a tool for studying the mechanisms of certain biological processes, such as protein-protein interactions and enzyme activity.
Propiedades
IUPAC Name |
3-[2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-3-27-21-17(19-24-20(28-25-19)15-7-5-11-22-13-15)9-10-18(23-21)14-6-4-8-16(12-14)26-2/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIPQSHYDZVWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC(=CC=C2)OC)C3=NOC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-6-(3-methoxyphenyl)-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7720350.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720367.png)








![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720438.png)